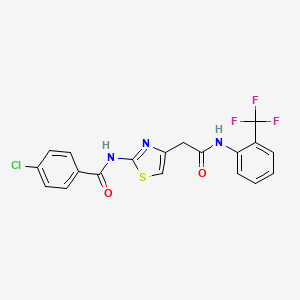
4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H13ClF3N3O2S and its molecular weight is 439.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The compound features a thiazole ring , a trifluoromethyl-substituted phenyl group , and an amide bond , which are significant for its biological activity. The presence of these functional groups influences the compound's reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C17H16ClF3N2O2S |
| Molecular Weight | 392.83 g/mol |
| CAS Number | 1093861-60-9 |
| Structural Features | Thiazole ring, trifluoromethyl group, amide bond |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds containing thiazole moieties can induce apoptosis in various cancer cell lines through multiple pathways, including the caspase pathway. For instance:
-
Cell Viability : The compound has been tested against several cancer cell lines, demonstrating a reduction in cell viability with an IC50 value indicating potency in inhibiting cancer cell growth.
Cell Line IC50 (µM) A431 (epidermoid carcinoma) 1.98 ± 1.22 MCF7 (breast cancer) 1.61 ± 1.92
The presence of the thiazole ring is critical for cytotoxic activity, as it enhances interactions with cellular targets involved in tumor growth.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial properties. Compounds similar to it have been reported to disrupt DNA replication processes in bacteria and fungi.
-
Bacterial Inhibition : The compound's structure allows it to interact effectively with bacterial DNA and proteins, leading to significant antibacterial activity comparable to standard antibiotics.
Microorganism Activity Staphylococcus aureus Significant inhibition Escherichia coli Moderate inhibition
The biological activity of this compound is attributed to its ability to bind to specific biological targets such as enzymes or receptors involved in cancer pathways. Molecular docking studies suggest that the compound interacts primarily through hydrophobic contacts and hydrogen bonding, enhancing its efficacy against cancer cells.
Case Studies
Several studies have documented the effects of thiazole derivatives on various diseases:
-
Thiazole Derivatives in Cancer Treatment : A study published in MDPI highlighted the effectiveness of thiazole derivatives in reducing tumor size in animal models.
"Thiazole-integrated compounds showed significant anti-tumor activity, making them candidates for further development" .
-
Antimicrobial Efficacy : Research demonstrated that thiazole-containing compounds exhibit antibacterial properties against resistant strains of bacteria.
"The introduction of electron-releasing groups on thiazole derivatives significantly enhanced their antibacterial activity" .
Properties
IUPAC Name |
4-chloro-N-[4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2S/c20-12-7-5-11(6-8-12)17(28)26-18-24-13(10-29-18)9-16(27)25-15-4-2-1-3-14(15)19(21,22)23/h1-8,10H,9H2,(H,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPMLMPYNNTFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














